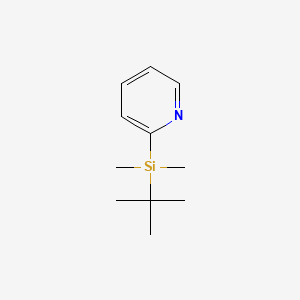

Tert-butyl-dimethyl-pyridin-2-ylsilane

Description

Properties

Molecular Formula |

C11H19NSi |

|---|---|

Molecular Weight |

193.36 g/mol |

IUPAC Name |

tert-butyl-dimethyl-pyridin-2-ylsilane |

InChI |

InChI=1S/C11H19NSi/c1-11(2,3)13(4,5)10-8-6-7-9-12-10/h6-9H,1-5H3 |

InChI Key |

LEPGICAYNVWABV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Synthesis via Grignard Reaction

- Reactants: Magnesium metal, tert-butyl chloride, and dimethyldichlorosilane.

- Solvent System: A mixed solvent of diethyl ether and cyclohexane (or hexanaphthene) is used to maintain anhydrous conditions.

- Reaction Conditions:

- Magnesium (10–15 parts by weight) is introduced into 160–240 parts by volume of the mixed solvent.

- A mixture of tert-butyl chloride (35–55 parts by weight) and dimethyldichlorosilane (50–78 parts by weight) is added dropwise.

- The temperature is maintained between 40 and 55 °C during the 2.5 to 3.5 hours of addition and subsequent reaction.

- Post-Reaction Processing:

- The reaction mixture is cooled to 10–15 °C.

- Hydrochloric acid (25–30% concentration) is added dropwise for phase separation.

- The organic layer containing tert-butyl-dimethylchlorosilane is separated and purified by rectification.

- Yield and Purity:

- Product yield reaches approximately 82%.

- Purity is typically around 99.0%.

- Advantages:

- The process is simple, safe, and avoids complicated solid-liquid separations.

- The use of mixed solvents and controlled temperature prevents vigorous side reactions.

This method is described in detail in a Chinese patent (CN101817842A) focusing on industrial production, emphasizing the importance of moisture control and magnesium activation for reaction initiation and stability.

| Parameter | Range/Value |

|---|---|

| Magnesium (weight parts) | 10–15 |

| Solvent volume | 160–240 mL (ether + hexanaphthene) |

| Tert-butyl chloride | 35–55 g |

| Dimethyldichlorosilane | 50–78 g |

| Temperature | 40–55 °C |

| Reaction time | 2.5–3.5 hours |

| Hydrochloric acid | 25–30%, 400–600 mL |

| Product yield | ~82% |

| Product purity | ~99.0% |

Conversion to Tert-butyl-dimethyl-pyridin-2-ylsilane

While direct literature on the exact synthesis of this compound is limited, the incorporation of pyridin-2-yl groups onto silicon centers typically follows organosilicon substitution or coupling methodologies.

General Approach

- Starting from tert-butyl-dimethylchlorosilane, a nucleophilic substitution reaction with a pyridin-2-yl nucleophile (such as a pyridin-2-yl lithium or Grignard reagent) can be employed.

- Alternatively, transition-metal-catalyzed cross-coupling reactions may be used to attach the pyridin-2-yl group to a silicon center bearing suitable leaving groups.

- Careful control of moisture and oxygen is required to prevent side reactions, as silicon-chlorine bonds and organometallic pyridinyl reagents are moisture sensitive.

Industrial Rearrangement and Purification Techniques

Beyond initial synthesis, industrial methods focus on rearrangement reactions and purification to obtain high-purity tert-butyl-dimethylsilane derivatives.

- Lewis Acid Catalysis: Aluminum chloride or zinc chloride catalyzes rearrangement reactions between tert-butyl-dimethylchlorosilane and dimethyldichlorosilane to produce related silane derivatives, which can be purified by atmospheric distillation.

- Purification: Rectification towers with specific dimensions and fillers (glass or pottery) are used for atmospheric distillation, yielding products with purities up to 99.99%.

- Avoidance of Azeotropes: Industrial methods avoid tetrahydrofuran solvent to prevent azeotrope formation, improving process safety and efficiency.

Summary Table of Preparation Methods

| Step | Method/Conditions | Remarks |

|---|---|---|

| Preparation of tert-butyl-dimethylchlorosilane | Grignard reaction: Mg + tert-butyl chloride + dimethyldichlorosilane in ether/cyclohexane, 40–55 °C, 2.5–3.5 h | High yield, moisture sensitive |

| Work-up | Acid quench with 25–30% HCl, phase separation, rectification | Removes impurities, isolates product |

| Pyridin-2-yl introduction | Nucleophilic substitution or cross-coupling with pyridin-2-yl reagents | Requires inert atmosphere, dry conditions |

| Industrial rearrangement | Lewis acid catalysis (AlCl3 or ZnCl2), 35–45 °C, 8–10 h | Produces related silane derivatives |

| Purification | Atmospheric distillation in rectifying tower | Achieves >99.9% purity |

Expert Notes and Considerations

- Moisture Sensitivity: Both the Grignard reaction and subsequent substitution steps require rigorously anhydrous conditions to prevent hydrolysis of silicon-chlorine bonds.

- Magnesium Activation: The physical form and surface condition of magnesium metal critically affect the initiation and rate of the Grignard reaction.

- Safety: Controlled addition rates and temperature monitoring are essential to avoid runaway reactions or explosions due to exothermicity.

- Purity Control: Fine magnesium salts and byproducts can contaminate the product; filtration and rectification are key to obtaining high-purity tert-butyl-dimethylchlorosilane.

- Scalability: The described industrial methods demonstrate scalability with stable yields and product quality, suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-pyridin-2-ylsilane can undergo various chemical reactions, including:

Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.

Substitution: The tert-butyl, methyl, or pyridin-2-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols, siloxanes

Reduction: Lower oxidation state silicon compounds

Substitution: Various substituted organosilicon compounds

Scientific Research Applications

Chemistry

Tert-butyl-dimethyl-pyridin-2-ylsilane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can serve as a protecting group for functional groups such as alcohols and amines, enhancing the selectivity and efficiency of synthetic routes.

Comparison with Similar Compounds

Research Findings and Trends

- Steric vs. Electronic Trade-offs : Bulkier TBDMS groups improve stability but may hinder reaction kinetics, whereas smaller TMS groups facilitate faster reactions at the cost of reduced protection .

- Positional Isomerism : The 2-position of pyridine is favored for direct silyl attachment in nucleoside analogs, while 4-position derivatives are more common in multifunctional intermediates .

Q & A

Q. What are the established synthetic routes for tert-butyl-dimethyl-pyridin-2-ylsilane, and what critical reaction parameters influence yield?

- Methodological Answer : this compound is typically synthesized via silylation of pyridine derivatives. A common approach involves reacting 2-hydroxypyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in anhydrous tetrahydrofuran (THF) . Key parameters include:

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Solvent : Anhydrous conditions are critical to prevent hydrolysis of the silylating agent.

- Stoichiometry : A 1.2–1.5 molar excess of TBDMSCl ensures complete conversion.

Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yields range from 60–85%, depending on substituent steric effects .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is recommended:

- NMR Spectroscopy :

- ¹H NMR : Look for peaks at δ 0.1–0.3 ppm (Si(CH₃)₂), δ 1.0–1.1 ppm (tert-butyl group), and aromatic protons (δ 7.0–8.5 ppm) for the pyridinyl moiety .

- ¹³C NMR : Signals near δ 18–20 ppm (Si(CH₃)₂) and δ 25–30 ppm (tert-butyl carbons) confirm silyl group incorporation .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₁₉NSi) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the optimal storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent moisture absorption and thermal degradation .

- Desiccants : Use silica gel or molecular sieves in storage vials to maintain anhydrous conditions.

- Light Sensitivity : Protect from UV light by using amber glassware or opaque containers.

Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?

- Methodological Answer : Discrepancies in catalytic behavior (e.g., Pd-catalyzed coupling vs. acid-mediated deprotection) may arise from:

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack in polar aprotic solvents but enhances stability in acidic media .

- Experimental Design : Use factorial design (e.g., varying catalyst loading, solvent polarity, and temperature) to map reactivity trends .

- Theoretical Modeling : DFT calculations (e.g., Gaussian 09) can predict electronic effects of the silyl group on pyridine’s aromaticity and nucleophilicity .

Comparative studies should include kinetic profiling and in situ IR monitoring to identify intermediate species .

Q. What advanced computational methods predict the steric and electronic effects of the tert-butyldimethylsilyl group in pyridine-based systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess steric hindrance by analyzing van der Waals radii and conformational flexibility in solvents like DCM or THF .

- Quantum Mechanical Calculations :

- NBO Analysis : Quantifies hyperconjugative interactions between the silyl group and pyridine’s π-system .

- Electrostatic Potential Maps : Visualize electron density shifts to predict regioselectivity in substitution reactions .

Software tools: ORCA, Gaussian, or VASP, with basis sets (e.g., 6-31G*) optimized for silicon-containing compounds .

Q. In multi-step syntheses, how does the tert-butyldimethylsilyl group influence subsequent reaction pathways, and what strategies mitigate unintended side reactions?

- Methodological Answer :

- Protection/Deprotection Challenges : The silyl group’s stability under basic conditions makes it resistant to nucleophiles but susceptible to fluoride ions (e.g., TBAF) .

- Side Reactions :

- Hydrolysis : Trace water in polar solvents (DMF, DMSO) can cleave the Si–O bond. Mitigate by using anhydrous solvents and molecular sieves .

- Oxidation : Tert-butyl groups are oxidation-resistant, but pyridine’s aromatic ring may undergo electrophilic substitution. Use low-temperature conditions and mild oxidizing agents .

- Process Optimization : Design orthogonal protection schemes (e.g., combining TBDMS with Boc groups) to enable sequential deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.